N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine - 1156987-17-5

N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Catalog Number: EVT-1820925
CAS Number: 1156987-17-5
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

"N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine" belongs to the class of 2H-1-benzopyrans, also known as chromans. This class of compounds is known for its diverse biological activities, with applications ranging from antihypertensive to anticancer agents [, , , , , , ]. The specific compound features a cyclopropyl group and a primary amine at the 4-position, alongside two methyl groups at positions 6 and 7 on the benzopyran ring. These substitutions could potentially influence its pharmacological properties and make it a subject of interest for future research.

Synthesis Analysis
  • Synthesis of the benzopyran core: This could be achieved through various methods, such as cyclization of propargyl ethers [] or the reaction of phenols with appropriate reagents [, , ]. Introducing the 6,7-dimethyl substitution could be done at this stage by using appropriately substituted starting materials.
  • Introduction of the amine group: This could be achieved by converting a suitable functional group on the benzopyran core at the 4-position to an amine. Several papers describe introducing amines by reacting bromohydrins with pyrrolidine or piperidine [] or by opening epoxides with appropriate amines [].
Mechanism of Action
  • Potassium channel modulation: Several papers describe 2H-1-benzopyrans acting as potassium channel openers, leading to vasodilation and antihypertensive effects [, , , , , ].
  • Histone deacetylase inhibition: One paper describes a 2H-1-benzopyran derivative acting as a histone deacetylase inhibitor, leading to antiproliferative activity against cancer cell lines [].
  • Antioxidant activity: Some 2H-1-benzopyrans exhibit antioxidant activity due to the phenolic hydroxyl group [, , ].

6,7-Disubstituted trans-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols

  • Compound Description: This series of compounds represents a class of novel 6,7-disubstituted trans-3,4-dihydro-2,2-dimethyl-4-pyrrolidino (or piperidino)-2H-1-benzopyran-3-ols investigated for their antihypertensive activity in spontaneously hypertensive rats (SHR). Researchers observed that incorporating an acetylamino or amino group at the 7-position of 6-monosubstituted compounds enhanced their potent blood pressure-lowering activity. Similarly, the antihypertensive activity of the 7-nitro-substituted compound was enhanced by incorporating an amino group at the 6-position. Specific combinations of substituents, like 6-nitro or 6-cyano with 7-acetylamino or 7-amino, and 6-amino with 7-nitro in trans-4-pyrrolidino or -4-piperidino-2,2-dimethyl-2H-1-benzopyranols, exhibited superior antihypertensive activity compared to hydralazine and the calcium antagonist nifedipine in SHR.

R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (Compound 18)

  • Compound Description: This compound is a potent antiproliferative agent that targets sirtuins in glioma cells. It displays potent antiproliferative activity against various glioma cell types, eventually leading to senescence. The impact on normal glial cells was lower, demonstrating a selectivity index of >10. Compound 18 inhibits histone deacetylase (HDAC) class III sirtuins 1 and 2 (SIRT1/2) by quantifying the acetylation levels of histone and non-histone proteins in human U373 and Hs683 glioblastoma cell lines.

(E)-4-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoic Acid

  • Compound Description: This compound is a heteroarotinoid, a class of compounds known for their potential in treating skin disorders and cancers. It has shown good activity in several assays compared to the standard trans-retinoic acid. This compound is of particular interest in medicinal chemistry research due to its potential therapeutic applications.

Substituted trans-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols

  • Compound Description: This series of compounds explores various substituents on the trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol scaffold for antihypertensive activity in deoxycorticosterone acetate (DOCA)/saline-treated hypertensive rats. Researchers discovered that optimal blood pressure-lowering activity was achieved when the 6-position was substituted with a strong electron-withdrawing group and the 4-position carried a pyrrolidino or piperidino group. Notable exceptions included the 7-nitro-4-pyrrolidine analogue and the 6-nitro-3-chloropropylamine, which retained significant antihypertensive activity. All these compounds acted as direct vasodilators and demonstrated comparable antihypertensive activity to hydralazine and the calcium antagonist nifedipine.

(±)-6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-3-ol (Cromacalime)

  • Compound Description: This compound, also known as cromacalime, is a potassium channel opener known for its antihypertensive activity. It acts by opening ATP-sensitive potassium channels, leading to smooth muscle relaxation and vasodilation, thereby reducing blood pressure.

4-Heterocyclyloxy-2H-1-benzopyrans

  • Compound Description: This series of compounds investigates 4-heterocyclyloxy-2H-1-benzopyrans for their potential as potassium channel activators. The researchers synthesized various 6-substituted analogues incorporating pyridyloxy and pyridazinyloxy groups at position 4. Notably, the pyridyloxy compounds 3a and 3d, the pyridazinyloxy compound 11a and its N-alkylation products, and the 3S,4R-enantiomers 20a and 22a demonstrated high and long-lasting antihypertensive activity in spontaneously hypertensive rats when administered orally at a dose of 1 mg/kg. Among these, (-)-(3S,4R)-3,4-dihydro-4-[(1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl)oxy]-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile (22a) was chosen for further development.

R/S-3,4-Dihydro-2,2-dimethyl-6-halo-4-(substituted phenylaminocarbonylamino)-2H-1-benzopyrans

  • Compound Description: This series of compounds focuses on R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(substituted phenylaminocarbonylamino)-2H-1-benzopyrans as potential pancreatic β-cell potassium (KATP-pβ) channel openers with an inhibitory effect on insulin secretion. To identify benzopyrans that are more active and effective as selective KATP-pβ channel openers in pancreatic tissues, researchers conducted a quantitative structure–activity relationship (QSAR) study using E-state and R-state indices, Wang–Ford charges, n-octanol/water partition coefficient, molar refractivity, and indicator parameters. The study revealed that the ETSA indices of atoms at positions 16, 17, 18, 19, 21, and 22 were crucial for activity.

Cebranopadol

  • Compound Description: Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) is a novel analgesic that acts as a nociceptin/orphanin FQ peptide (NOP) and opioid receptor agonist. It demonstrates highly potent and efficacious antinociceptive and antihypersensitive effects in several rat models of acute and chronic pain, including tail-flick, rheumatoid arthritis, bone cancer, spinal nerve ligation, and diabetic neuropathy. Its mechanism involves the activation of both NOP and opioid receptors.

Properties

CAS Number

1156987-17-5

Product Name

N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

IUPAC Name

N-cyclopropyl-6,7-dimethyl-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-9-7-12-13(15-11-3-4-11)5-6-16-14(12)8-10(9)2/h7-8,11,13,15H,3-6H2,1-2H3

InChI Key

FTXIDCPLHNXGCH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)OCCC2NC3CC3

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC2NC3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.